N~2~,N~4~'-bis(2-hydroxyethyl)-4-methoxy[1,1'-biphenyl]-2,4'-disulfonamide
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Overview
Description
N~2~,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide is a complex organic compound characterized by its biphenyl structure with two sulfonamide groups and hydroxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide typically involves the reaction of 4-methoxy[1,1’-biphenyl]-2,4’-disulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N~2~,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N2,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl structure provides rigidity and stability, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-hydroxyethyl)oxamide: Similar in having hydroxyethyl groups but differs in the core structure.
N,N-bis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups but has an ethylenediamine core instead of a biphenyl structure
Uniqueness
N~2~,N~4~‘-bis(2-hydroxyethyl)-4-methoxy[1,1’-biphenyl]-2,4’-disulfonamide is unique due to its combination of biphenyl core, sulfonamide groups, and hydroxyethyl substituents. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C17H22N2O7S2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-[4-(2-hydroxyethylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O7S2/c1-26-14-4-7-16(17(12-14)28(24,25)19-9-11-21)13-2-5-15(6-3-13)27(22,23)18-8-10-20/h2-7,12,18-21H,8-11H2,1H3 |
InChI Key |
OKNLXFQFQUWCDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCO)S(=O)(=O)NCCO |
Origin of Product |
United States |
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